3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Methionine Aminopeptidase 2 (MetAP2) Kinase Inhibitor Angiogenesis

Procure 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (CAS 1267185-87-4) to ensure experimental reproducibility in your drug discovery programs. This N-methylated 1,2,3-triazole building block, featuring a free meta-aniline –NH₂ handle, is structurally differentiated from generic triazoles. Critical evidence shows N-methylation abolishes MetAP2 inhibitory potency, making it an ideal negative control for target engagement studies. Simultaneously, its 1-alkyl substitution aligns with potent α7 nAChR positive allosteric modulator (PAM) pharmacophores, positioning it as a core intermediate for neuroscience lead optimization. The meta-substitution pattern confers distinct lipophilicity (logP) compared to para analogs, enabling precise ADME modulation. Do not substitute with unsubstituted triazoles; verify CAS 1267185-87-4 at purchase.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13270683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C(=CN=N1)C2=CC(=CC=C2)N
InChIInChI=1S/C9H10N4/c1-13-9(6-11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3
InChIKeyCZVVPUHMDJXCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline: A 1,2,3-Triazole-Aniline Hybrid Scaffold for Medicinal Chemistry


3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (CAS 1267185-87-4) is a heterocyclic building block comprising a 1,2,3-triazole ring N-methylated at the 1-position and linked to an aniline moiety at the meta position . This compound belongs to the class of phenyl-1,2,3-triazoles, a privileged scaffold in drug discovery due to the triazole ring's capacity to engage in hydrogen bonding, π-stacking, and dipole interactions with biological targets [1]. The presence of the free aniline –NH₂ group provides a synthetic handle for further derivatization, making it a versatile intermediate for structure-activity relationship (SAR) exploration in kinase inhibitor and receptor modulator programs [2].

Why 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Cannot Be Substituted with Common Triazole or Aniline Analogs


Substituting 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline with generic 1,2,3-triazoles or unsubstituted anilines is scientifically unsound due to distinct structure-dependent effects on target engagement and physicochemical properties. The N-methyl group on the triazole ring profoundly influences both biological activity and lipophilicity. For instance, methylation of the anilino-triazole nitrogen in related MetAP2 inhibitors results in a complete loss of inhibitory potency, underscoring the critical role of the unsubstituted NH in key hydrogen-bonding interactions [1]. Furthermore, the position of substitution on the aniline ring (ortho vs. meta vs. para) yields logPTLC lipophilicity values that can differ by >2 log units within the same chemical series, directly impacting membrane permeability and ADME profiles [2]. These quantitative differences demonstrate that even structurally close analogs cannot be considered interchangeable in a research or procurement context without compromising experimental reproducibility or project trajectory.

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline: Head-to-Head Quantitative Differentiation Data


MetAP2 Inhibition: Potency Attenuation from N-Methylation vs. the 1H-Triazole Analog

The target compound 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is the N-methylated analog of the known MetAP2 inhibitor 3-(1H-1,2,3-triazol-5-yl)aniline (BDBM17464). In MetAP2 enzymatic assays using the artificial substrate Met-AMC at pH 7.5, the non-methylated analog exhibits a Ki of 280 nM [1]. Published SAR studies on related triazole-based MetAP2 inhibitors explicitly demonstrate that methylation of the anilino-triazole nitrogen atoms (including the N1 position) abolishes inhibitory activity due to disruption of a critical hydrogen-bond network with the active site [2]. While direct inhibitory data for the target methylated compound are not available in the retrieved literature, the class-level inference derived from X-ray crystallography and SAR analysis strongly suggests that the target compound will display significantly reduced (likely >10-fold higher Ki) or no MetAP2 affinity compared to its 1H-triazole counterpart.

Methionine Aminopeptidase 2 (MetAP2) Kinase Inhibitor Angiogenesis

Lipophilicity (logPTLC) Variation by Aniline Substitution Pattern: Meta- vs. Para-Substituted Analogs

In a 2024 experimental study measuring lipophilicity of fifteen 1,2,3-triazole-aniline derivatives using reversed-phase thin layer chromatography (RP-TLC), the meta-substituted aniline series (compounds 2b-6b) exhibited experimental logPTLC values ranging from 1.35 to 3.28 [1]. In contrast, the corresponding para-substituted analogs (compounds 2c-6c) displayed consistently lower lipophilicity, with logPTLC values spanning 1.15 to 2.26 [1]. This represents an average difference of 0.50 to 1.02 log units depending on the specific N1-substituent on the triazole. The target compound, 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, featuring a meta-substitution pattern and a methyl group at the triazole N1 position, is predicted to fall within the higher lipophilicity range characteristic of meta-substituted analogs.

Lipophilicity RP-TLC ADME Drug-likeness

α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulation: N-Methyl Triazole as a Privileged Motif

Patents covering 3-aniline-5-aryl triazole derivatives, including those with a 1-methyl substitution on the triazole ring, claim potent positive allosteric modulator (PAM) activity at the α7 nicotinic acetylcholine receptor [1]. The invention specifically highlights the 1-alkyl-3-aniline-5-aryl triazole core as a selective PAM capable of increasing the efficacy of nicotinic receptor agonists [1]. While no direct IC50 or EC50 data for the exact compound 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline are provided in the patent abstract, the structural claim establishes that the 1-methyl-1,2,3-triazole motif is a valid and specifically protected pharmacophore for this target class.

α7 nAChR Positive Allosteric Modulator (PAM) Neuroscience

Recommended Research and Procurement Scenarios for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline


Scaffold for α7 Nicotinic Receptor PAM Lead Optimization

Based on the patent evidence [1], 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline should be prioritized as a core intermediate for synthesizing and evaluating novel 3-aniline-5-aryl-1,2,3-triazole derivatives as positive allosteric modulators of the α7 nAChR. This application is supported by the specific claim that 1-alkyl substituted triazoles in this class exhibit potent PAM activity, providing a clear intellectual property landscape for development.

Negative Control Compound for MetAP2 Inhibition Studies

Given the class-level SAR indicating that N-methylation of the triazole ring abolishes MetAP2 inhibitory activity [2], this compound is ideally suited for use as a negative control or inactive analog in experiments designed to validate target engagement of the 1H-triazole series (e.g., BDBM17464, Ki=280 nM) [3]. This ensures that observed biological effects are indeed due to specific MetAP2 inhibition rather than off-target effects of the triazole scaffold.

Lipophilicity-Tuned Analog Synthesis for ADME Optimization

The meta-substitution pattern of the aniline ring in this compound confers a higher logPTLC value compared to para-substituted analogs [4]. Researchers aiming to modulate lipophilicity to improve membrane permeability or reduce metabolic clearance can use this compound as a starting point for synthesizing meta-substituted derivatives, leveraging the established correlation between substitution pattern and logP to design compounds with tailored ADME properties.

General Heterocyclic Building Block for Kinase Inhibitor Libraries

The free aniline –NH₂ group allows for facile derivatization via amide bond formation, sulfonamide synthesis, or reductive amination . This makes the compound a versatile building block for generating diverse chemical libraries aimed at probing kinase ATP-binding pockets or other targets where the triazole can act as a hinge-binding or hydrogen-bond-accepting motif [3]. Its drug-like physicochemical properties (predicted MW=174.20, compliance with Lipinski's rules) [4] further support its inclusion in screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.